molecular formula C14H15Cl2N3 B14562934 4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine CAS No. 61770-01-2

4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine

Cat. No.: B14562934
CAS No.: 61770-01-2
M. Wt: 296.2 g/mol
InChI Key: TYTVPHNYDHBKLG-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, two ethyl groups attached to the nitrogen at position 2, and a phenyl group at position 5. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dichloropyrimidine with N,N-diethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to form corresponding amines or alcohols.

    Coupling Reactions: The phenyl group at position 5 can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Properties

CAS No.

61770-01-2

Molecular Formula

C14H15Cl2N3

Molecular Weight

296.2 g/mol

IUPAC Name

4,6-dichloro-N,N-diethyl-5-phenylpyrimidin-2-amine

InChI

InChI=1S/C14H15Cl2N3/c1-3-19(4-2)14-17-12(15)11(13(16)18-14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

TYTVPHNYDHBKLG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)Cl

Origin of Product

United States

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